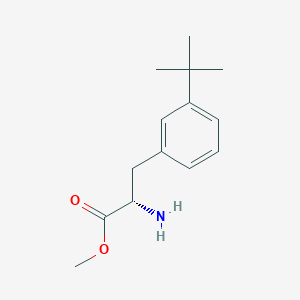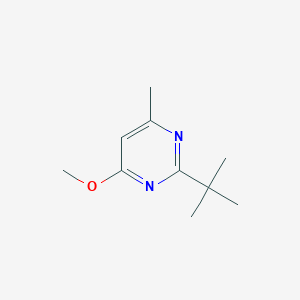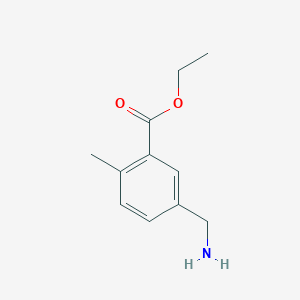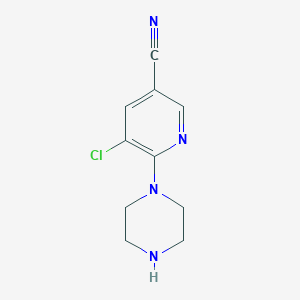
5-Chloro-6-(piperazin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(piperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H12ClN4 It is a derivative of nicotinonitrile, featuring a piperazine ring attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with piperazine. The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions. The product is then purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like potassium carbonate in solvents such as isopropylamide at elevated temperatures (e.g., 110°C) are commonly used.
Oxidation/Reduction: Standard oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, can be employed.
Cyclization: Cyclization reactions may require catalysts and specific reaction conditions tailored to the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while cyclization can lead to the formation of fused ring systems.
Scientific Research Applications
5-Chloro-6-(piperazin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying the biological activity of nicotinonitrile derivatives and their interactions with various biological targets
Mechanism of Action
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-(Piperazin-1-yl)nicotinonitrile: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-(Piperazin-1-yl)nicotinonitrile: Differently substituted, leading to variations in chemical and biological properties.
5-Chloro-2-(piperazin-1-yl)nicotinonitrile: Similar structure but with different substitution patterns, affecting its overall behavior
Uniqueness
5-Chloro-6-(piperazin-1-yl)nicotinonitrile is unique due to the presence of both the chlorine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chloro-6-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-8(6-12)7-14-10(9)15-3-1-13-2-4-15/h5,7,13H,1-4H2 |
InChI Key |
JDIRHSZPPWZEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


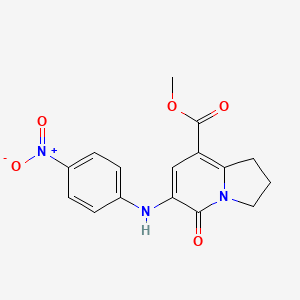

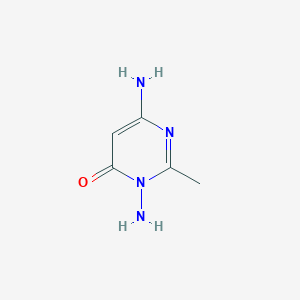
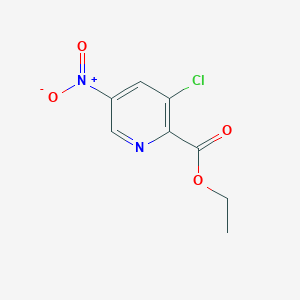
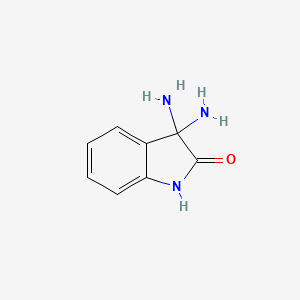
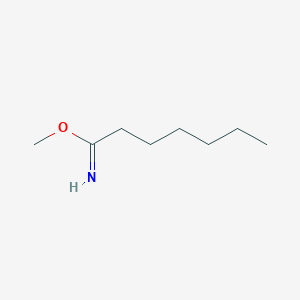
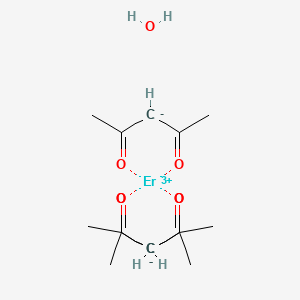
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
